5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of chlorine, chloromethyl, and trifluoromethyl groups attached to a pyridine ring, makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride typically involves the chlorination of 3-(chloromethyl)-2-(trifluoromethyl)pyridine. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in the presence of a solvent, such as dichloromethane or chloroform, at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(trifluoromethyl)picolinic acid
- 3-Chloro-5-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 5-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C7H5Cl3F3N |
---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
5-chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H4Cl2F3N.ClH/c8-2-4-1-5(9)3-13-6(4)7(10,11)12;/h1,3H,2H2;1H |
InChI Key |
NGCOOBSGCJSXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCl)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.